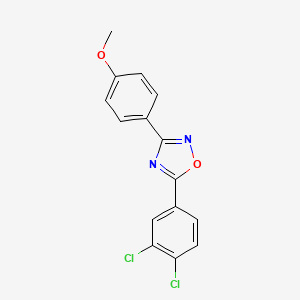![molecular formula C20H22ClN3O3 B5531734 [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5531734.png)
[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of piperazine derivatives.
Mecanismo De Acción
The exact mechanism of action of [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the immune system, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have an anxiolytic effect, reducing anxiety in animal models. Additionally, it has been shown to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is its potential as a treatment for a variety of conditions, including inflammation, pain, anxiety, and seizures. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy. Another limitation is the potential for side effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to explore its potential as a treatment for other conditions, such as depression and schizophrenia. Additionally, research could focus on developing more effective and targeted formulations of the compound, which could improve its efficacy and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid involves a series of chemical reactions. The starting material is 4-chlorobenzyl chloride, which is reacted with piperazine to form 4-(4-chlorobenzyl)-1-piperazine. This intermediate compound is then reacted with 2-(4-formylphenoxy)acetic acid to form the final product, [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid.
Aplicaciones Científicas De Investigación
[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been the focus of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
2-[2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-18-7-5-16(6-8-18)14-23-9-11-24(12-10-23)22-13-17-3-1-2-4-19(17)27-15-20(25)26/h1-8,13H,9-12,14-15H2,(H,25,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCXACCMUVTZJV-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5531675.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5531676.png)
![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5531693.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5531701.png)


![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5531741.png)
![isopropyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5531746.png)
